(2E)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2E)-6-[(4-FLUOROPHENYL)METHYL]-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolo[3,2-b][1,2,4]triazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-[(4-FLUOROPHENYL)METHYL]-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can be achieved through various synthetic routes. Common methods include:
Solid-State Method: Metal oxides are mixed and heated, similar to baking a cake.
High-Pressure Method: External pressure is applied during heating, influencing the material’s formation.
Hydrothermal Method: Metal salts are heated in water inside a pressurized vessel, mimicking mineral formation in Earth’s core.
Molten Salt Method: Melted metal salts form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Metal salts dissolved in water form a gel that ignites, rapidly producing the desired material through a quick combustion reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above methods, optimizing reaction conditions for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form, often using oxidizing agents like sulfuric acid.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions can occur at various positions on the molecule, often using reagents like aryl sulfonium salts.
Common Reagents and Conditions
Oxidizing Agents: Sulfuric acid, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Aryl sulfonium salts, potassium thioacid salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield graphite oxide, while substitution reactions can produce various thioesters .
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: Binding to specific receptors, altering cellular signaling and function.
Gene Expression: Modulating gene expression, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes treatment.
Uniqueness
The uniqueness of (2E)-6-[(4-FLUOROPHENYL)METHYL]-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific structural features and the diverse range of reactions it can undergo
Properties
Molecular Formula |
C23H18FN3O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2E)-6-[(4-fluorophenyl)methyl]-2-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H18FN3O4S/c1-3-10-31-18-9-6-15(12-19(18)30-2)13-20-22(29)27-23(32-20)25-21(28)17(26-27)11-14-4-7-16(24)8-5-14/h3-9,12-13H,1,10-11H2,2H3/b20-13+ |
InChI Key |
OQRWNOCXUIZWDE-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OCC=C |
Origin of Product |
United States |
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